molecular formula C17H23N3O3 B5969697 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol

1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No. B5969697
M. Wt: 317.4 g/mol
InChI Key: VHJAPFGJWOFQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol, also known as MPPL, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. MPPL is a synthetic compound that belongs to the class of beta-adrenergic receptor agonists, which are known to stimulate the sympathetic nervous system and have various physiological effects.

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with beta-adrenergic receptors, which are present in various tissues such as the lungs, heart, and blood vessels. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol stimulates these receptors, leading to the activation of various signaling pathways that result in the physiological effects observed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol are diverse and depend on the tissue and receptor subtype involved. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been found to have bronchodilator activity, vasodilator activity, and positive inotropic effects on the heart. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of cancer cells and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol in lab experiments is its specificity for beta-adrenergic receptors, which allows for the selective activation of these receptors without affecting other signaling pathways. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol is also relatively stable and can be easily synthesized in large quantities.
One limitation of using 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol in lab experiments is its potential toxicity, which requires careful handling and dosing. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol can also interact with other drugs and compounds, leading to potential drug-drug interactions.

Future Directions

For the study of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol include further investigation of its potential therapeutic applications in various diseases such as cancer and viral infections. The development of new synthetic methods for the production of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol and its derivatives could also lead to the discovery of new compounds with improved pharmacological properties. The study of the mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol and its interaction with other signaling pathways could also provide insights into the pathophysiology of various diseases.

Synthesis Methods

The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol involves several steps, including the reaction of 1-(4-bromophenyl)-2-(1-methyl-1H-pyrazol-4-yl)ethanone with morpholine and sodium hydride in anhydrous DMF, followed by the reaction with 3-chloro-1-propanol in the presence of K2CO3. The final product is obtained by purification using column chromatography.

Scientific Research Applications

1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been extensively studied for its potential applications in various fields. In medicine, 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been found to have bronchodilator activity and has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has also been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
In agriculture, 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been found to have growth-promoting effects on plants and has been used as a plant growth regulator. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has also been studied for its potential use as a pesticide and fungicide.
In industry, 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been used as a surfactant and emulsifier in various applications such as the production of coatings, adhesives, and textiles.

properties

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-19-11-14(10-18-19)16-4-2-3-5-17(16)23-13-15(21)12-20-6-8-22-9-7-20/h2-5,10-11,15,21H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJAPFGJWOFQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC=C2OCC(CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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